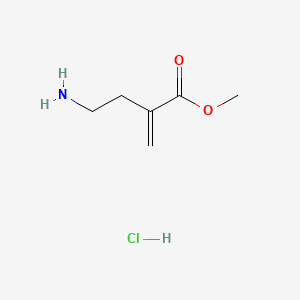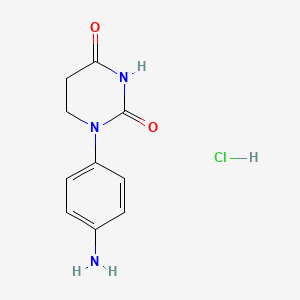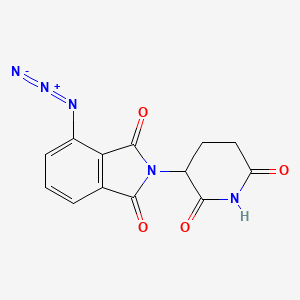
Methyl 4-amino-2-methylidenebutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2-methylidenebutanoate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of butanoic acid and contains both amino and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methylidenebutanoate hydrochloride typically involves the esterification of 4-amino-2-methylidenebutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 4-amino-2-methylidenebutanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Methyl 4-amino-2-methylidenebutanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 4-amino-2-methylidenebutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Methyl 4-amino-2-methylidenebutanoate hydrochloride can be compared with other similar compounds such as:
Methyl 4-aminobutanoate hydrochloride: This compound lacks the methylidene group, which can affect its reactivity and biological activity.
Methyl 4-amino-2-hydroxybutanoate hydrochloride: The presence of a hydroxyl group instead of a methylidene group can lead to different chemical and biological properties.
Methyl 4-amino-2-chlorobutanoate hydrochloride:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
methyl 4-amino-2-methylidenebutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h1,3-4,7H2,2H3;1H |
InChIキー |
VFOCNDMQQKNIGE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)

![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)


![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)


![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)


![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
